molecular formula C24H51B B14520592 Tri(octan-3-yl)borane CAS No. 62594-02-9

Tri(octan-3-yl)borane

Cat. No.: B14520592
CAS No.: 62594-02-9
M. Wt: 350.5 g/mol
InChI Key: HMEDJRXBJNYMFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(octan-3-yl)borane is a trialkylborane with three branched octan-3-yl groups attached to a central boron atom. The octan-3-yl substituents introduce significant steric bulk, which influences the compound’s reactivity, stability, and Lewis acidity. Trialkylboranes like this are typically synthesized via the reaction of boron halides (e.g., BCl₃) with Grignard reagents or organolithium compounds derived from octan-3-yl halides . The branched alkyl chains enhance stability against hydrolysis and oxidation compared to less hindered trialkylboranes, though they remain sensitive to air and moisture. Applications may include hydroboration reactions, radical initiators, or as precursors in organic synthesis, where controlled reactivity is advantageous.

Properties

CAS No.

62594-02-9

Molecular Formula

C24H51B

Molecular Weight

350.5 g/mol

IUPAC Name

tri(octan-3-yl)borane

InChI

InChI=1S/C24H51B/c1-7-13-16-19-22(10-4)25(23(11-5)20-17-14-8-2)24(12-6)21-18-15-9-3/h22-24H,7-21H2,1-6H3

InChI Key

HMEDJRXBJNYMFP-UHFFFAOYSA-N

Canonical SMILES

B(C(CC)CCCCC)(C(CC)CCCCC)C(CC)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri(octan-3-yl)borane typically involves the reaction of boron trihalides with octan-3-yl lithium or octan-3-yl magnesium halides. The general reaction can be represented as follows:

BCl3+3RLiB(R)3+3LiClBCl_3 + 3 RLi \rightarrow B(R)_3 + 3 LiCl BCl3​+3RLi→B(R)3​+3LiCl

where (R) represents the octan-3-yl group. The reaction is usually carried out in an inert atmosphere to prevent the hydrolysis of the boron trihalide. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure this compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where boron trihalides and octan-3-yl reagents are fed into a reactor. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then isolated and purified using techniques such as fractional distillation.

Chemical Reactions Analysis

Types of Reactions

Tri(octan-3-yl)borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The octan-3-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an aqueous or organic solvent.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.

    Substitution: Halogenating agents like bromine or chlorine can be used to substitute the octan-3-yl groups.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Reduced boron compounds.

    Substitution: Halogenated boron compounds.

Scientific Research Applications

Tri(octan-3-yl)borane has found applications in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.

    Biology: Organoboron compounds are being explored for their potential use in drug delivery systems and as enzyme inhibitors.

    Medicine: Research is ongoing to investigate the potential therapeutic applications of organoboron compounds in treating diseases such as cancer.

    Industry: this compound is used in the production of polymers and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tri(octan-3-yl)borane exerts its effects is primarily through its role as a Lewis acid. The boron atom in the compound has an empty p-orbital, which allows it to accept electron pairs from donor molecules. This property makes this compound an effective catalyst in various chemical reactions, including hydroboration and polymerization. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.

Comparison with Similar Compounds

Data Tables

Table 1. Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility
This compound ~356.4 >200 (est.) Organic solvents
Triethylborane 97.99 95 THF, ethers
Triphenylborane 244.14 360 (dec.) Aromatic solvents

Table 2. Lewis Acidity (Gutmann-Beckett Method)

Compound AN (Acceptor Number)
This compound ~50 (estimated)
Triethylborane 63
Triphenylborane 78
B(C₆F₅)₃ 90

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.